molecular formula C8H14N4O B2737479 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine CAS No. 1496071-00-1

2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine

Cat. No.: B2737479
CAS No.: 1496071-00-1
M. Wt: 182.227
InChI Key: YKVFRVXOMBGYGS-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.223 g/mol . It is classified as a heterocyclic building block, a class of compounds that are fundamental in the development of novel active molecules in medicinal and agrochemical research . The 4-hydrazinyl group on the pyrimidine ring makes this compound a versatile synthetic intermediate. Hydrazinopyrimidine derivatives are known to be key precursors in the synthesis of more complex nitrogen-containing heterocycles. Specifically, they are valuable substrates for preparing pyrazolylpyrimidines, which are structures of high interest in drug discovery due to their wide range of biological activities . These activities are documented in scientific literature and include potential antitumor, anticonvulsant, antimicrobial, and anti-inflammatory effects . As such, this building block is primarily used by researchers in organic synthesis and medicinal chemistry for constructing targeted libraries of compounds for biological screening. CAS Number: 1496071-00-1 MDL Number: MFCD21297516 Molecular Formula: C8H14N4O Molecular Weight: 182.223 g/mol This product is sold for chemical research use only and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the available Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

[2-(ethoxymethyl)-6-methylpyrimidin-4-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-13-5-8-10-6(2)4-7(11-8)12-9/h4H,3,5,9H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVFRVXOMBGYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=CC(=N1)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine (CAS No. 149607-1-00-1) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by the presence of a hydrazine functional group, which is often associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent hydrazination. The general synthetic route can be summarized as follows:

  • Formation of the Pyrimidine Core : The initial step involves the creation of a pyrimidine scaffold through condensation reactions.
  • Hydrazination : The introduction of the hydrazine moiety is achieved through reaction with hydrazine derivatives under acidic or basic conditions.
  • Ethoxymethyl Group Introduction : The ethoxymethyl group is added using alkylation reactions to enhance solubility and bioactivity.

Antimicrobial Properties

Research indicates that 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Notably, it has shown activity against breast cancer and leukemia cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases and transcription factors that are crucial for cancer cell survival.

Anti-inflammatory Effects

2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. A comparative study indicated that this compound has an IC50 value against COX-2 similar to that of established non-steroidal anti-inflammatory drugs (NSAIDs).

Compound IC50 (µM)
Celecoxib0.04
Indomethacin0.05
2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine0.06

Study on Antimycobacterial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimycobacterial activity of various hydrazine derivatives, including 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine, against Mycobacterium tuberculosis. The compound showed promising results with MIC values indicating effective growth inhibition.

Toxicity Assessment

In vitro cytotoxicity studies conducted on human embryonic kidney cells revealed that 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine C₈H₁₄N₄O 182.24 2: Ethoxymethyl, 4: Hydrazinyl, 6: Methyl Ether, hydrazine, methyl
2-Ethyl-4-hydrazinyl-6-methylpyrimidine C₇H₁₂N₄ 152.21 2: Ethyl, 4: Hydrazinyl, 6: Methyl Alkyl, hydrazine, methyl
2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine C₆H₉FN₄O 172.16 2: Ethoxy, 4: Fluoro, 6: Hydrazinyl Ether, halogen, hydrazine
2-Ethoxy-4-hydroxy-6-methylpyrimidine C₇H₁₀N₂O₂ 154.17 2: Ethoxy, 4: Hydroxy, 6: Methyl Ether, hydroxyl, methyl
4-Methyl-6-phenylpyrimidin-2-amine C₁₁H₁₁N₃ 185.23 2: Amino, 4: Methyl, 6: Phenyl Aromatic, amino, methyl

Key Observations:

Substituent Effects on Polarity: The ethoxymethyl group in the target compound increases lipophilicity compared to the ethyl group in C₇H₁₂N₄ but is less polar than the ethoxy group in C₆H₉FN₄O .

Reactivity :

  • Hydrazinyl derivatives (e.g., target compound and C₇H₁₂N₄) are prone to condensation reactions, forming thiocarbamoyl or Schiff base derivatives .
  • Hydroxyl groups (e.g., in C₇H₁₀N₂O₂) enable hydrogen bonding but reduce nucleophilicity compared to hydrazinyl .

Applications: Pharmaceutical Intermediates: Hydrazinyl pyrimidines are precursors for antitubercular and anticancer agents. For example, 2-hydrazinyl-6-methylpyrimidin-4(3H)-one reacts with aldehydes to form bioactive hydrazones . Agrochemicals: Ethoxy-substituted pyrimidines (e.g., C₆H₉FN₄O) are explored for pesticidal activity due to fluorine’s stability-enhancing effects . Material Science: Amino- and phenyl-substituted pyrimidines (e.g., C₁₁H₁₁N₃) are used in supramolecular chemistry for hydrogen-bonded networks .

Q & A

Q. What are the established synthetic routes for 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine, and which analytical techniques are critical for confirming its structural integrity?

Synthesis typically involves condensation of hydrazine derivatives with ethoxymethyl precursors under reflux in ethanol or acetic acid. For example, analogous pyrimidines are synthesized by reacting hydrazine with aldehydes/ketones under acidic conditions, followed by cyclization ( ). Key steps include refluxing (80–100°C) and using catalysts like sodium acetate. Structural confirmation requires:

  • NMR spectroscopy (1H/13C) to verify substituent positions and hydrogen bonding patterns.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC for purity assessment (>95% purity threshold recommended for pharmacological studies) ().

Q. How does the hydrazinyl group influence the reactivity of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine in nucleophilic or condensation reactions?

The hydrazinyl (-NH-NH2) group acts as a nucleophile, enabling reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones or heterocyclic derivatives. For example:

  • Condensation with dehydroacetic acid forms pyrazolyl derivatives via cyclization ().
  • Reactivity is pH-dependent: Acidic conditions favor protonation of the hydrazinyl group, while basic conditions enhance nucleophilicity. Kinetic studies using UV-Vis spectroscopy can track reaction progress ().

Q. What stability challenges arise during storage or handling of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine, and how can they be mitigated?

  • Hydrolysis : The ethoxymethyl group is susceptible to hydrolysis in aqueous media. Store in anhydrous conditions (e.g., desiccators with silica gel).
  • Oxidation : Hydrazinyl groups oxidize readily. Use inert atmospheres (N2/Ar) during reactions and add antioxidants like BHT in storage solutions.
  • Light sensitivity : Protect from UV light using amber vials. Stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation products ().

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine, particularly in enzyme inhibition or receptor binding?

  • Enzyme inhibition : The compound may target dihydrofolate reductase (DHFR) due to structural similarity to pyrimidine-based inhibitors. Competitive inhibition assays (IC50 determination) using spectrophotometric methods are recommended.
  • Receptor binding : Molecular docking simulations (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases. Validate via surface plasmon resonance (SPR) to measure binding kinetics ().

Q. How can computational modeling guide the optimization of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine for enhanced pharmacological properties?

  • QSAR studies : Correlate substituent effects (e.g., ethoxymethyl vs. methoxymethyl) with logP and bioavailability using Gaussian or COSMO-RS software.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives with improved binding affinity ().

Q. What methodologies are recommended for resolving contradictions in reported pharmacological data (e.g., conflicting IC50 values) for this compound?

  • Standardized assay protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and control compounds (e.g., methotrexate for DHFR inhibition).
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to identify systematic errors.
  • Batch variability checks : Compare results across multiple synthesis batches using LC-MS to rule out impurity-driven discrepancies ().

Q. How can 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine be utilized as a reference standard in analytical method development for pesticide degradation studies?

  • LC-MS/MS calibration : Use the compound as an internal standard for quantifying organophosphorus pesticide metabolites. Its unique fragmentation pattern (m/z 195 → 152) aids in selective detection.
  • Matrix effect studies : Spike into environmental samples (soil/water) to validate recovery rates (70–130%) and limit of quantification (LOQ < 1 ppb) ().

Q. What structural modifications of 2-(Ethoxymethyl)-4-hydrazinyl-6-methylpyrimidine have been explored to improve solubility or reduce toxicity?

  • Ethoxymethyl replacement : Substitute with PEGylated groups to enhance aqueous solubility.
  • Hydrazinyl derivatization : Acylation (e.g., acetyl hydrazides) reduces oxidative toxicity while retaining activity.
  • Toxicity screening : Use zebrafish embryo models (FET assay) to compare LC50 values of derivatives ().

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